molecular formula C30H48O3 B1676227 Maytenonic acid CAS No. 33600-93-0

Maytenonic acid

Cat. No. B1676227
CAS RN: 33600-93-0
M. Wt: 456.7 g/mol
InChI Key: WHWHDGKOSUKYOV-AQIJDDJRSA-N
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Description

Maytenonic acid, also known as 3-oxo-friedelan-20α-oic acid, is a compound that was first described in 1971 . It is commonly isolated from the root-bark of Maytenus senegalensis . This compound has been found to exhibit antibacterial activity .

Scientific Research Applications

Antibacterial Properties

Maytenonic acid, isolated from the root-bark of Maytenus senegalensis, exhibits significant antibacterial activity. This activity is notable in the context of traditional medicinal use in East Africa, providing a scientific basis for its effectiveness in treating bacterial infections (Lindsey et al., 2006).

Cytotoxicity and Cancer Research

Research has revealed the cytotoxic potential of compounds related to Maytenonic acid, such as Ficusonic acid isolated from Maytenus royleanus. These compounds exhibit cytotoxic activity against cancer cell lines, suggesting potential applications in cancer research and treatment (Din et al., 2013).

Anti-inflammatory and Analgesic Potential

Compounds from the Maytenus genus, including Maytenonic acid, have shown promising results in the treatment of painful inflammatory diseases. The variety of biological activities, such as analgesic and anti-inflammatory effects, points to potential applications in treating diseases like rheumatoid arthritis and ulcers (Veloso et al., 2017).

Gastroprotective Effects

The Maytenus species, including those containing Maytenonic acid, have been used traditionally for gastric ulcer treatment. Scientific studies have confirmed their gastroprotective activity, suggesting a role in the treatment and management of stomach ulcers (de Andrade et al., 2007).

Antimicrobial Activity

Investigations into the antimicrobial properties of triterpenes isolated from Maytenus leaves, including Maytenonic acid, have demonstrated their effectiveness against a range of microorganisms. This highlights their potential use in treating infections caused by bacteria and fungi (Mokoka et al., 2013).

Phytochemical Research

Studies on the chemical constituents of Maytenus species, including Maytenonic acid, have enriched the understanding of their phytochemical profile. This research aids in identifying the active components responsible for their medicinal properties and potential pharmaceutical applications (Huang et al., 2021).

properties

IUPAC Name

(2R,4aS,6aS,6aR,6bS,8aS,9R,12aS,14aS,14bR)-2,4a,6a,6a,8a,9,14a-heptamethyl-10-oxo-3,4,5,6,6b,7,8,9,11,12,12a,13,14,14b-tetradecahydro-1H-picene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-19-20(31)8-9-21-27(19,4)11-10-22-28(21,5)15-17-30(7)23-18-26(3,24(32)33)13-12-25(23,2)14-16-29(22,30)6/h19,21-23H,8-18H2,1-7H3,(H,32,33)/t19-,21+,22-,23+,25+,26+,27+,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWHDGKOSUKYOV-GDXNDQEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955232
Record name 2,4a,6a,8a,9,12b,14a-Heptamethyl-10-oxodocosahydropicene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maytenonic acid

CAS RN

33600-93-0
Record name Polpunonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33600-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maytenonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033600930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4a,6a,8a,9,12b,14a-Heptamethyl-10-oxodocosahydropicene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
KL Lindsey, M Budesinsky, L Kohout… - South African Journal of …, 2006 - Elsevier
… Antibacterial testing showed that maytenonic acid isolated from M. senegalensis is active in … This work has however enabled a complete set of chemical data for maytenonic acid to be …
Number of citations: 50 www.sciencedirect.com
L Jiang, Y Tu, W Dai, L Yuan - Journal of Chinese …, 2023 - search.ebscohost.com
… For example, maytenonic acid (10) isolated from both this study and suspension cells of M. … In addition, maytenonic acid (10) had the in vitro anti-arthritic effect[19]. It had inhibitory …
Number of citations: 0 search.ebscohost.com
LUC Hua, ZJ Xin, GANF Yuan, SY Mao - Journal of Integrative Plant Biology, 2002 - jipb.net
… Compound 7 was readily determined to be 2o-hydroxyl maytenonic acid 2-hydroxy-3-oxofriedelan-29-oic acid, 2a-hydroxyl polpunonic acid? based on the inspection of NMR data ("H-…
Number of citations: 15 www.jipb.net
DJ Abraham, J Trojanek, HP Münzing… - Journal of …, 1971 - Wiley Online Library
… Abstract 0 Evidence for the structure of a new triterpene from Maytenus senegalensis, named maytenonic acid, is presented. The structure was postulated mainly on the basis of …
Number of citations: 22 onlinelibrary.wiley.com
KU Bicalho, MM Santoni, P Arendt… - Plant and Cell …, 2019 - academic.oup.com
The native Brazilian plant Maytenus ilicifolia accumulates a set of quinone methide triterpenoids with important pharmacological properties, of which maytenin, pristimerin and celastrol …
Number of citations: 24 academic.oup.com
CC Veloso, GL Soares, AC Perez… - Revista Brasileira de …, 2017 - SciELO Brasil
… Antibacterial activity of maytenonic acid isolated from the root-bark of Maytenus … Antibacterial activity of maytenonic acid isolated from the root-bark of Maytenus senegalensis S. Afr. J. …
Number of citations: 43 www.scielo.br
SH Wright - 2005 - researchonline.jcu.edu.au
Plants represent a largely untapped resource for drug discovery. There are approximately 25,000 plant species in Australia alone, and 9,000 of these are found in Queensland. This …
Number of citations: 3 researchonline.jcu.edu.au
KC Joshi, P Singh, CL Singhi - Planta medica, 1981 - thieme-connect.com
… 13-Amyrin, f-sitosterol, maytenonic acid and an orange sticky mass were obtained from the … Maytenonic acid: Elution of column with benzene-ethyl acetate (9:1) yielded white needles, …
Number of citations: 9 www.thieme-connect.com
JP Kutney, MH Beale, PJ Salisbury, KL Stuart… - Phytochemistry, 1981 - Elsevier
… grounds, that maytenonic acid is the same as polpunonic acid (ie 20a-COOH). The co-occurrence of polpunonic acid and tingenone in Pleuckia polpunea [27] and also in the M. …
Number of citations: 51 www.sciencedirect.com
L Chunhua, Z Peiji, S Yuemao - Natural Product Research and …, 2002 - europepmc.org
… Five pure compounds were isolated and elucidated to be #beta#-sitosterol(1), daucosterol(2), sitoindoside I(3), salaspermic acid(4) and 2#alpha#-hydroxyl maytenonic acid(5) on the …
Number of citations: 1 europepmc.org

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